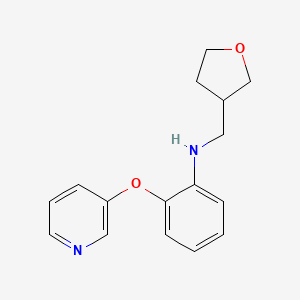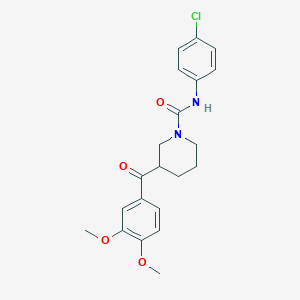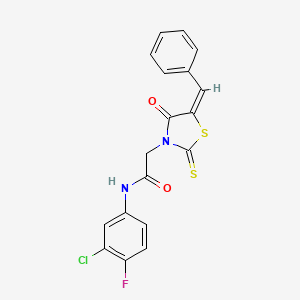
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide, also known as CFPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been found to exhibit potent biological activity at low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide. One potential area of investigation is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of the specific signaling pathways that are modulated by this compound, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide involves the reaction of 3-chloro-4-fluoroaniline with 6-methyl-3-pyridazinecarboxylic acid, followed by coupling with piperazinecarboxylic acid. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-4-(6-methyl-3-pyridazinyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c1-11-2-5-15(21-20-11)22-6-8-23(9-7-22)16(24)19-12-3-4-14(18)13(17)10-12/h2-5,10H,6-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMBPECAXHJTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-benzyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6042990.png)
![4-(4-fluorobenzyl)-3-{2-[4-(2-methoxyethoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6042993.png)
![1-{2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6042994.png)
![2-(4-tert-butylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6043013.png)


![N-[3-(methylthio)propyl]-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6043029.png)

![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6043067.png)
![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![{1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]-4-piperidinyl}(2-thienyl)methanol trifluoroacetate (salt)](/img/structure/B6043082.png)
